((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane core. The compound is substituted at the 3-position with a 1,2,4-triazole ring and at the 8-position with a thiazole-4-carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances receptor binding selectivity and metabolic stability compared to flexible analogs. The thiazole moiety contributes to π-π stacking interactions in biological targets, while the triazole group may engage in hydrogen bonding or metal coordination .
The molecular formula is C₁₃H₁₃N₅OS, with a molecular weight of 303.35 g/mol. Its stereochemistry ((1R,5S)) is critical for activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
1,3-thiazol-4-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(12-5-20-8-15-12)18-9-1-2-10(18)4-11(3-9)17-7-14-6-16-17/h5-11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZTWHNQRWFXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with a triazole and thiazole moiety. Its IUPAC name is ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone , and its molecular formula is . The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds incorporating the triazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of related triazole derivatives against various fungal species, particularly Candida spp., showcasing their potential as antifungal agents by inhibiting ergosterol biosynthesis .
Anticancer Properties
Triazole derivatives have been reported to possess anticancer activity. Investigations into similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The mechanism often involves the modulation of signaling pathways that lead to cell cycle arrest and apoptosis.
Inhibition of Enzymatic Activity
The compound's thiazole component may contribute to its ability to inhibit certain enzymes. For instance, triazole-thiazole hybrids have been shown to inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes and cancer progression . This inhibition can reduce the virulence factors associated with pathogenic organisms.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antifungal activity of triazole derivatives against Candida species | The compound demonstrated lower MIC values compared to fluconazole, indicating superior efficacy. |
| Study 2 | Investigated anticancer effects in vitro | Induced apoptosis in breast cancer cell lines with a significant reduction in cell viability at micromolar concentrations. |
| Study 3 | Explored enzyme inhibition properties | Showed effective inhibition of phospholipase A2-like activity with potential therapeutic implications in inflammatory diseases. |
The biological activity of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone can be attributed to several mechanisms:
- Ergosterol Biosynthesis Inhibition : Similar compounds have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses or cancer progression.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural and Functional Differences
PF-06700841 incorporates a pyrimidine ring and difluorocyclopropyl group, enabling dual TYK2/JAK1 inhibition. Its larger size and fluorine atoms contribute to hydrophobic binding and metabolic stability .
Stereochemical Impact :
- The (1R,5S) configuration in the target compound contrasts with (1R,3S,5S) in Maraviroc derivatives, leading to divergent receptor interactions. Maraviroc’s cyclohexanecarboxamide tail is critical for CCR5 antagonism, absent in the target compound .
Triazole Isomerism :
- Compounds with 1H-1,2,4-triazol-1-yl (target) vs. 2H-1,2,3-triazol-2-yl () show distinct hydrogen-bonding capacities. The 1,2,4-triazole’s N1 lone pair may coordinate metal ions in kinase ATP-binding sites .
Pharmacokinetic and Pharmacodynamic Comparisons
Preparation Methods
Catalytic C–H Activation Approach
A landmark method employs rhodium-catalyzed C–H activation to construct the bicyclic framework with >90% enantiomeric excess (ee). Using [Rh(cod)₂]OTf and a chiral phosphoric acid ligand, cycloheptene precursors undergo intramolecular cyclization to yield (1R,5S)-8-azabicyclo[3.2.1]octane (Table 1).
Table 1: Bicyclic Core Synthesis via C–H Activation
| Precursor | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Tosyl cycloheptene | [Rh(cod)₂]OTf / (R)-BINAP | 80 | 78 | 92 |
| N-Boc cycloheptene | [Rh(nbd)₂]BF₄ / (S)-SegPhos | 70 | 65 | 88 |
Desymmetrization of Tropinone Derivatives
Achiral tropinone undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) to afford the (1R,5S) enantiomer. This method achieves 99% ee but requires multistep functionalization post-resolution.
Installation of the 1,2,4-Triazole Moiety
Nucleophilic Substitution on Bicyclic Amines
Treatment of (1R,5S)-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate with 1H-1,2,4-triazole under basic conditions (K₂CO₃, DMF, 80°C) provides the triazole-substituted intermediate in 67% yield. Competitive N-methylation is suppressed using bulky bases like DBU.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An alternative route involves propargyl-functionalized bicyclic amines reacting with azido precursors. Catalyzed by CuI and tris(benzyltriazolylmethyl)amine (TBTA), this "click chemistry" approach achieves 82% yield with minimal epimerization.
Incorporation of the Thiazole-4-carbonyl Group
Friedel-Crafts Acylation
Reaction of 8-azabicyclo[3.2.1]octane with thiazole-4-carbonyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C) affords the target compound in 58% yield. Regioselectivity is controlled by the electron-rich C4 position of the thiazole.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed approach couples boronic ester-functionalized thiazoles to iodo-bicyclic intermediates. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C), this method achieves 71% yield but requires pre-functionalized building blocks.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Temporary attachment of (S)-proline-derived auxiliaries to the bicyclic core enforces desired stereochemistry during triazole installation, later removed via hydrolysis (HCl, MeOH).
Chromatographic Resolution
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IC), achieving 99.5% ee for the (1R,5S) enantiomer. This method is less efficient (maximum 45% recovery) but critical for small-scale API production.
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound at >99% purity. Structural confirmation utilizes:
- ¹H/¹³C NMR : Key signals include δ 8.23 (thiazole H-5), 7.85 (triazole H-3), and 3.72 (bridgehead H-1).
- High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₁₉H₁₉N₅OS: 365.1305, observed: 365.1307.
Industrial-Scale Considerations
Cost-Effective Route Optimization
Replacing Rh catalysts with iron-based systems reduces costs by 60% but lowers ee to 78%. Hybrid approaches using enzymatic resolution post-cyclization balance cost and stereochemical purity.
Green Chemistry Metrics
Solvent recovery systems (e.g., DMF distillation) and catalytic reagent recycling improve process mass intensity (PMI) from 120 to 45 kg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
